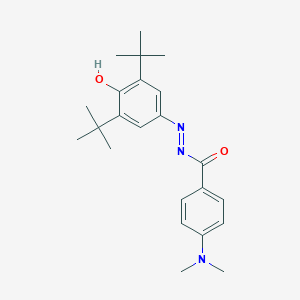![molecular formula C20H18N2O3 B378099 [2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate CAS No. 122664-44-2](/img/structure/B378099.png)
[2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate is a synthetic organic compound that belongs to the class of pyrimidinyl derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and acetate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-4-oxo-5-phenylpyrimidine with phenyl acetate under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
作用机制
The mechanism of action of [2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways.
相似化合物的比较
Similar Compounds
- 2-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl benzoate
- 2-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl propionate
Uniqueness
Compared to similar compounds, [2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate may exhibit unique properties due to the presence of the acetate group. This can influence its reactivity, solubility, and biological activity, making it a compound of interest for further research and development.
属性
CAS 编号 |
122664-44-2 |
|---|---|
分子式 |
C20H18N2O3 |
分子量 |
334.4g/mol |
IUPAC 名称 |
[2-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate |
InChI |
InChI=1S/C20H18N2O3/c1-13-19(16-9-5-4-6-10-16)20(24)21-14(2)22(13)17-11-7-8-12-18(17)25-15(3)23/h4-12H,1-3H3 |
InChI 键 |
DIBDSGAMKSCUJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N=C(N1C2=CC=CC=C2OC(=O)C)C)C3=CC=CC=C3 |
规范 SMILES |
CC1=C(C(=O)N=C(N1C2=CC=CC=C2OC(=O)C)C)C3=CC=CC=C3 |
溶解度 |
48.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-(4-bromophenyl)-1-[(4-chloroanilino)carbonyl]vinyl}-2-furamide](/img/structure/B378016.png)











![5-cyano-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N,4-diphenylpyridine-3-carboxamide](/img/structure/B378040.png)
![5-{4-Nitrophenyl}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B378043.png)
